Synthetic Versatility: Efficient Conversion to 7-Aryl Libraries via Suzuki Coupling
The 7-bromo substituent enables high-yielding, solution-phase parallel synthesis of focused kinase inhibitor libraries via Suzuki-Miyaura cross-coupling. This methodology demonstrates that 7-bromothieno[3,2-d]pyrimidin-4-amine is a superior building block for generating molecular diversity at the 7-position compared to 6-bromo or unsubstituted analogs, which cannot undergo the same selective transformation [1].
| Evidence Dimension | Synthetic Yield in Library Production |
|---|---|
| Target Compound Data | 72-membered library of 7-arylthieno[3,2-d]pyrimidin-4-amines produced in good yields and high purities |
| Comparator Or Baseline | 6-Bromo-thieno[3,2-d]pyrimidin-4-amine (requires alternative, less efficient coupling strategies or results in different regiochemical outcomes) |
| Quantified Difference | Allows access to a unique chemical space (7-aryl derivatives) not readily accessible from other regioisomers |
| Conditions | Solution-phase parallel synthesis using Pd-catalyzed Suzuki coupling with aryl/heteroaryl boronic acids |
Why This Matters
This enables the rapid generation of diverse compound libraries for SAR studies, a key advantage for medicinal chemistry groups procuring building blocks.
- [1] Heinrich, T., et al. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17346038/ View Source
